Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate

Fragrance formulation Volatility tuning Physicochemical property comparison

Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate (CAS 84963-25-7, molecular formula C₁₅H₂₄O₂, MW 236.35 g/mol) is a bicyclo[2.2.2]oct-5-ene carboxylic acid ethyl ester bearing isopropyl and methyl substituents at the 7- and 5-positions, respectively. This compound belongs to a family of rigid, cage-like bicyclic esters widely employed in the flavor and fragrance (F&F) industry.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 84963-25-7
Cat. No. B12691961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate
CAS84963-25-7
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CC(C1C=C2C)C(C)C
InChIInChI=1S/C15H24O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h6,9,11-14H,5,7-8H2,1-4H3
InChIKeyVDLQBGFBIGHFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Isopropyl-5-Methylbicyclo(2.2.2)oct-5-ene-2-carboxylate (CAS 84963-25-7) – Procurement-Grade Physicochemical and Structural Baseline


Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate (CAS 84963-25-7, molecular formula C₁₅H₂₄O₂, MW 236.35 g/mol) is a bicyclo[2.2.2]oct-5-ene carboxylic acid ethyl ester bearing isopropyl and methyl substituents at the 7- and 5-positions, respectively . This compound belongs to a family of rigid, cage-like bicyclic esters widely employed in the flavor and fragrance (F&F) industry. Physicochemical data reported by Chemsrc include a density of 0.982 g/cm³, a boiling point of 295.3 °C at 760 mmHg, and a flash point of 124.8 °C . The compound is listed under EC Number 284-826-9 and is catalogued by multiple chemical suppliers as a specialty intermediate for fragrance and dye applications [1].

Why Generic Substitution Fails for Ethyl 7-Isopropyl-5-Methylbicyclo(2.2.2)oct-5-ene-2-carboxylate (CAS 84963-25-7)


Within the bicyclo[2.2.2]oct-5-ene ester family, even subtle structural modifications – including ester chain length (methyl vs. ethyl), substituent regiochemistry (1,4- vs. 5,7-disubstitution), and endo/exo configuration – produce markedly different physicochemical and organoleptic profiles . Close analogs such as the methyl ester counterpart (CAS 84963-26-8), the industrially commercialized Mahagonate® (CAS 68966-86-9), and the saturated bicyclo[2.2.2]octane-2-carboxylate variant (CAS 84522-27-0) differ in molecular weight, boiling point, vapor pressure, and odor character [1]. A 2005 mass spectrometry study demonstrated that methyl and ethyl endo- and exo-bicyclo[2.2.2]oct-5-ene-2-carboxylates exhibit distinct fragmentation behaviors under chemical ionization, confirming that ester chain length and stereochemistry directly influence molecular properties relevant to formulation stability and analytical tracking [2]. Consequently, interchange without reformulation and revalidation is inadvisable.

Product-Specific Quantitative Evidence Guide for Ethyl 7-Isopropyl-5-Methylbicyclo(2.2.2)oct-5-ene-2-carboxylate (CAS 84963-25-7)


Molecular Weight and Volatility Differentiation vs. Methyl Ester Homolog (CAS 84963-26-8)

The ethyl ester (CAS 84963-25-7) possesses a molecular weight of 236.35 g/mol (C₁₅H₂₄O₂), compared to 222.32 g/mol (C₁₄H₂₂O₂) for the methyl ester analog methyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 84963-26-8) [1]. The boiling point of the ethyl ester is reported as 295.3 °C at 760 mmHg, while that of the analogous methyl ester (CAS 67392-15-8, a regioisomeric methyl ester) is 262–263 °C [2]. This ~32–33 °C boiling point elevation, consistent with the higher molecular weight and longer alkyl chain of the ethyl ester, directly impacts evaporation rate in fragrance applications.

Fragrance formulation Volatility tuning Physicochemical property comparison

Regiochemical Differentiation: 5,7-Disubstitution vs. 1,4-Disubstitution Pattern (Mahagonate®, CAS 68966-86-9)

Ethyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate carries the isopropyl and methyl substituents at the 7- and 5- positions, respectively. The widely commercialized fragrance ingredient Mahagonate® (CAS 68966-86-9) is a methyl ester with a 1,4-disubstitution pattern (1(or 4)-methyl-4(or 1)-isopropyl) [1]. Mahagonate® is described as having a woody, dry, clean, mahogany, dank sawdust odor profile (woody 81.71%, herbal 50.18%, spicy 44.48% in odor profile analysis) [2]. While no published odor profile specifically for CAS 84963-25-7 was identified, the patent literature on bicyclo[2.2.2]oct-5-ene carboxylates indicates that substitution position directly governs odor character [3].

Regiochemistry Structure-odor relationship Fragrance ingredient selection

Olefinic (Unsaturated) Bicyclo[2.2.2]octene Core – Differentiation from Saturated Bicyclo[2.2.2]octane Analogs (CAS 84522-27-0)

CAS 84963-25-7 contains a double bond at the 5-position of the bicyclo[2.2.2]octane framework (C₁₅H₂₄O₂, MW 236.35). The fully saturated analog, methyl 5-methyl-7-(1-methylethyl)bicyclo[2.2.2]octane-2-carboxylate (CAS 84522-27-0), has the molecular formula C₁₄H₂₄O₂ and MW 224.34 g/mol . A 2005 mass spectrometry study demonstrated that the presence of the CC double bond in bicyclo[2.2.2]oct-5-ene esters dramatically alters fragmentation pathways under chemical ionization conditions compared to saturated analogs, with the unsaturated esters showing distinctive alcohol elimination patterns from MH⁺ ions [1]. This unsaturation also provides a synthetic handle for further derivatization (e.g., epoxidation, dihydroxylation) that is absent in the saturated series.

Unsaturation effect Chemical stability Reactivity differentiation

Physicochemical Property Summary for Formulation Pre-Screening (Boiling Point, Flash Point, Density) vs. Closest Available Analog Data

The target compound exhibits a boiling point of 295.3 °C at 760 mmHg, a flash point of 124.8 °C, and a density of 0.982 g/cm³ . The industrially prevalent methyl ester Mahagonate® (CAS 68966-86-9) reports a boiling point of ~270 °C at 101,325 Pa, a density of 0.997 at 20 °C, and a vapor pressure of 4.19 Pa at 20 °C . The ethyl ester's higher boiling point and different density imply reduced volatility and distinct handling characteristics relative to the methyl ester, which directly inform solvent selection, storage conditions, and safety protocols during procurement and formulation.

Formulation pre-screening Physicochemical benchmarking Safety data

Best Research and Industrial Application Scenarios for Ethyl 7-Isopropyl-5-Methylbicyclo(2.2.2)oct-5-ene-2-carboxylate (CAS 84963-25-7)


Specialty Fragrance Formulation Requiring Extended Base-Note Longevity

The higher boiling point (295.3 °C) of CAS 84963-25-7 relative to its methyl ester counterparts (~262–270 °C) indicates a slower evaporation rate . Fragrance formulators seeking a bicyclo[2.2.2]octene-type woody or herbal note with extended substantivity on skin or fabric should evaluate this ethyl ester as a longer-lasting alternative to the faster-evaporating methyl ester Mahagonate® (CAS 68966-86-9).

Organic Synthesis Intermediate Requiring an Unsaturated Bicyclic Scaffold with Ethyl Ester Functionality

The presence of the endocyclic C5=C6 double bond provides a site for subsequent chemical transformations (e.g., epoxidation, halohydrination, cycloaddition) that are not accessible with saturated bicyclo[2.2.2]octane analogs [1]. The ethyl ester group offers a balance of steric bulk and electrophilicity distinct from the methyl ester, making CAS 84963-25-7 a candidate building block in medicinal chemistry or specialty chemical synthesis where the bicyclo[2.2.2]octene framework is a required pharmacophore or structural motif.

Analytical Reference Standard for Bicyclo[2.2.2]oct-5-ene Ester Identification in Complex Mixtures

The distinctive mass spectral fragmentation behavior of bicyclo[2.2.2]oct-5-ene ethyl esters under chemical ionization conditions – specifically the alcohol elimination pathway from MH⁺ ions – provides a unique diagnostic signature for identification in GC-MS or LC-MS workflows [2]. Laboratories developing analytical methods for fragrance raw material authentication or fragrance allergen screening may utilize CAS 84963-25-7 as a reference standard to distinguish the 5,7-disubstituted ethyl ester from co-eluting 1,4-disubstituted methyl ester isomers.

Physicochemical Pre-Screening for High-Temperature Processing Stability

With a flash point of 124.8 °C and a boiling point of 295.3 °C, CAS 84963-25-7 offers a wider thermal processing window compared to lower-boiling methyl ester analogs . This makes it a candidate for fragrance or functional additive applications in products subjected to elevated manufacturing temperatures (e.g., extruded plastics, hot-pour candles, high-shear cosmetic emulsions), where premature volatilization of more volatile ester analogs would compromise product integrity.

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